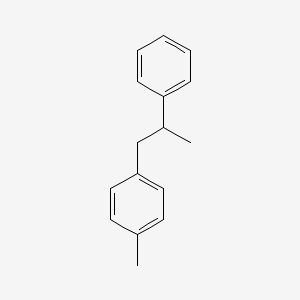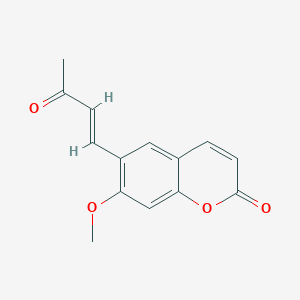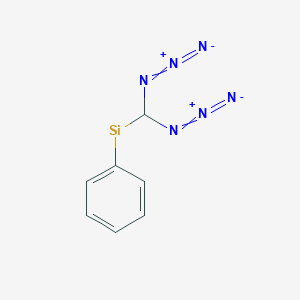
1-Methyl-4-(2-phenylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-phenylpropyl)benzene, also known as 4-(β-Methylphenethyl)toluene, is an organic compound with the molecular formula C16H18. It is a derivative of benzene, characterized by a methyl group and a phenylpropyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylpropyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. This process involves the reaction of toluene with 2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to reduce the aromatic ring or side chains.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens, nitric acid (HNO3), sulfuric acid (H2SO4), AlCl3 catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced aromatic rings or side chains.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Methyl-4-(2-phenylpropyl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of pharmaceuticals, agrochemicals, and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-phenylpropyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity. Additionally, the presence of functional groups such as methyl and phenylpropyl can modulate its reactivity and interaction with biological targets.
Comparison with Similar Compounds
1-Methyl-4-(2-propenyl)benzene: Similar structure but with a propenyl group instead of a phenylpropyl group.
1-Ethenyl-4-(2-methylpropyl)benzene: Contains an ethenyl group and a methylpropyl group.
1-Methyl-4-(1-methyl-2-propenyl)benzene: Features a methyl and a propenyl group.
Uniqueness: 1-Methyl-4-(2-phenylpropyl)benzene is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H18 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3 |
InChI Key |
FGENDPZUDMGZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















